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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223 Get Quote

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-6-
nitrobenzonitrile (CAS No. 1885-76-3), a pivotal intermediate in organic synthesis. The

document delineates its fundamental physicochemical and spectroscopic properties, explores

its synthesis via the Sandmeyer reaction, and details its versatile applications in the

development of pharmaceuticals, specialty chemicals, and advanced materials. Detailed

experimental protocols, safety and handling guidelines, and mechanistic insights are provided

to equip researchers, scientists, and drug development professionals with the technical

knowledge required for its effective utilization.

Introduction to 2-Methyl-6-nitrobenzonitrile
2-Methyl-6-nitrobenzonitrile, also known as 6-nitro-o-tolunitrile, is an aromatic organic

compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile

group at positions 2, 6, and 1, respectively. This specific arrangement of electron-withdrawing

(nitro, nitrile) and electron-donating (methyl) groups imparts a unique chemical reactivity profile,

making it a highly valuable and versatile building block in synthetic chemistry.

Its primary importance lies in its role as a precursor for a wide array of more complex

molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine,

while the nitro group is readily reduced to an amino group. These transformations open

pathways to a diverse range of heterocyclic compounds and substituted anilines, which are

common scaffolds in medicinal chemistry and materials science. This guide will serve as a
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technical resource, bridging the gap between the compound's fundamental properties and its

practical, high-value applications.

Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Methyl-6-nitrobenzonitrile are foundational to its

handling, storage, and application in synthesis.

Physical and Chemical Data
A summary of the key quantitative data for 2-Methyl-6-nitrobenzonitrile is presented in the

table below for easy reference.

Property Value Source(s)

Molecular Formula C₈H₆N₂O₂ [1]

Molecular Weight 162.15 g/mol [1]

CAS Number 1885-76-3 [1]

Appearance
Light orange to yellow

powder/crystal
[2]

Melting Point 108-110 °C [1]

Synonyms 6-Nitro-o-tolunitrile

InChI Key
BOTPDHNZLRJZOO-

UHFFFAOYSA-N

Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Methyl-6-
nitrobenzonitrile. While raw spectra should be run for each batch, the expected

characteristics are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show three signals in the aromatic region (typically δ 7.5-8.2 ppm) corresponding to the three

protons on the benzene ring, and one signal in the aliphatic region (typically δ 2.5-2.7 ppm)
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for the three protons of the methyl group. The splitting patterns of the aromatic protons will

be complex due to their ortho and meta couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display

eight distinct signals.[2] This includes the nitrile carbon (δ ~115-120 ppm), six aromatic

carbons (four substituted, two unsubstituted, δ ~120-155 ppm), and the methyl carbon (δ

~20 ppm).

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional

groups.[3] Expect to see strong, characteristic absorption bands for:

C≡N (nitrile) stretching around 2220-2240 cm⁻¹.

Asymmetric and symmetric N-O (nitro) stretching around 1520-1560 cm⁻¹ and 1345-1385

cm⁻¹, respectively.

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z =

162.15, corresponding to the molecular weight of the compound.

Synthesis and Reaction Mechanism
The most logical and industrially relevant synthetic route to 2-Methyl-6-nitrobenzonitrile is

from its corresponding aniline, 2-methyl-6-nitroaniline. This transformation is a classic example

of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary

arylamines into aryl halides or pseudohalides.[4][5]

The Sandmeyer Reaction Pathway
The synthesis involves two critical steps:

Diazotization: The primary amine (2-methyl-6-nitroaniline) is treated with nitrous acid

(generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C)

to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium

salt from decomposing.
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Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I)

cyanide catalyst. The copper catalyst facilitates the displacement of the diazonium group

(N₂) with a cyanide group (-CN), yielding the final product.

The causality for this choice of pathway is clear: it is a high-yielding, well-established, and

reliable method for introducing a nitrile group onto an aromatic ring in a specific position

dictated by the starting amine.[4]

2-Methyl-6-nitroaniline Arenediazonium Salt 2-Methyl-6-nitrobenzonitrile

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Methyl-6-nitrobenzonitrile.

Applications in Chemical Synthesis and Drug
Discovery
The utility of 2-Methyl-6-nitrobenzonitrile stems from the reactivity of its nitro and nitrile

functional groups, making it a strategic starting material in several fields.

Intermediate for Heterocyclic Synthesis
A primary application is in the synthesis of complex nitrogen-containing heterocycles, which are

prevalent in pharmaceuticals. The nitro group can be selectively reduced to an amine, which

can then participate in cyclization reactions. For instance, it has been used as a starting

reagent in the synthesis of:

5-arylthiomethyl-2,4-diaminoquinazolines.[1]

8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1]

In these syntheses, the original nitrile and the newly formed amino group (from nitro reduction)

serve as key handles for constructing the final heterocyclic rings.

Scaffold in Drug Discovery
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The benzonitrile structural motif is a recognized "pharmacophore" in medicinal chemistry. The

nitrile group is metabolically stable and can act as a hydrogen bond acceptor or a bioisostere

for other functional groups. Derivatives of benzonitrile have shown significant potential as:

Kinase Inhibitors: The amino-benzonitrile core (derived from reduction of the nitro group) is a

common scaffold for inhibitors that target the ATP-binding site of kinases, which are often

dysregulated in cancer.

Antiviral and Antimicrobial Agents: The unique electronic properties of the substituted ring

can be tuned to achieve potent inhibition of viral or bacterial targets.

2-Methyl-6-nitrobenzonitrile Key Intermediate
(e.g., 2-Amino-6-methylbenzonitrile)

Reduction

Kinase Inhibitors

Antiviral Agents

Antibacterial Agents

Heterocyclic Scaffolds
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Caption: Role as a versatile scaffold in drug discovery.

Precursor in Materials Science
Beyond pharmaceuticals, 2-Methyl-6-nitrobenzonitrile serves as an intermediate in the

specialty chemicals sector. Its derivatives are used to enhance material performance in

industries such as:

Polymers and Coatings: It can be incorporated as a precursor to modifiers that impart

improved thermal stability, durability, or flame retardancy to plastics and coatings.
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Electronics: High-purity grades are utilized in the synthesis of specialty chemicals for the

production of semiconductors and other electronic components.

Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol details a common and

critical transformation of 2-Methyl-6-nitrobenzonitrile: the selective reduction of the nitro

group to an amine. This transformation is often the first step in leveraging this intermediate for

further synthesis.

Protocol: Synthesis of 2-Amino-6-methylbenzonitrile
Objective: To selectively reduce the nitro group of 2-Methyl-6-nitrobenzonitrile to an amino

group using tin(II) chloride.

Causality: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and highly

effective chemoselective reducing agent for aromatic nitro groups. It operates under conditions

that typically leave the nitrile group intact, making it ideal for this specific transformation.

Materials:

2-Methyl-6-nitrobenzonitrile (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

Concentrated Hydrochloric Acid (HCl)

Ethyl Acetate (EtOAc)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser,

add 2-Methyl-6-nitrobenzonitrile (1.0 eq) and ethanol or ethyl acetate as the solvent.

Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in

concentrated HCl. Self-Validation: The solution should be clear; if cloudy, add more HCl.

Reduction: Add the SnCl₂/HCl solution dropwise to the stirring solution of the starting

material at room temperature. An exotherm may be observed. After the addition is complete,

heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting

material is consumed (usually 2-4 hours).

Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully

basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. Trustworthiness

Check: Vigorous gas evolution (CO₂) will occur. Add slowly to control foaming. The formation

of a thick white precipitate (tin hydroxides) is expected.

Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts,

washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and

extract three times with ethyl acetate.

Workup - Washing: Combine the organic layers and wash sequentially with water and then

saturated brine. This step removes residual inorganic salts and water.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product, 2-Amino-6-methylbenzonitrile, can be purified by

column chromatography on silica gel or by recrystallization to yield the final product.
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1. Dissolve Starting Material

2. Add SnCl₂/HCl Solution

3. Heat to Reflux & Monitor

4. Cool and Basify (Quench)

5. Filter Tin Salts

6. Extract with Ethyl Acetate

7. Wash Organic Layer

8. Dry and Concentrate

9. Purify Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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